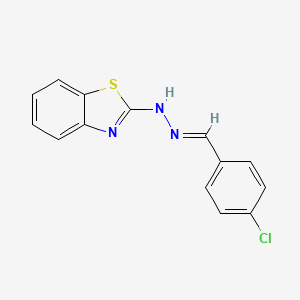

4-chlorobenzaldehyde 1,3-benzothiazol-2-ylhydrazone

Overview

Description

Synthesis Analysis

4-Chlorobenzaldehyde can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . It will react with malononitrile to form 4-chlorobenzylidenylmalononitrile . 4-Chlorobenzaldehyde reacts with benzylamine to produce N - (4-chlorobenzylidenyl)benzylamine .Molecular Structure Analysis

The molecular structure of 4-Chlorobenzaldehyde is available in various databases . The chemical formula is C7H5ClO .Chemical Reactions Analysis

4-Chlorobenzaldehyde reacts with benzylamine to produce N - (4-chlorobenzylidenyl)benzylamine . It can also react with malononitrile to form 4-chlorobenzylidenylmalononitrile .Physical And Chemical Properties Analysis

4-Chlorobenzaldehyde has a molar mass of 140.57 g/mol . It has a melting point of 47.5 °C and a boiling point of 213.5 °C . It is sensitive to exposure to air .Scientific Research Applications

Organic Synthesis

4-Chlorobenzaldehyde, a component of the compound, is used in organic synthesis . It is a crucial compound in medicinal chemistry, facilitating the development of diverse pharmacological agents .

Synthesis of Pyrazoline Derivatives

One significant application of 4-Chlorobenzaldehyde in medicinal chemistry is its role in the synthesis of pyrazoline derivatives . These derivatives are noted for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties .

Synthesis of Dihydroquinolone Derivatives

4-Chlorobenzaldehyde has been used in the synthesis of dihydroquinolone derivatives . These compounds function as negative allosteric modulators of the NMDA receptor, which are important in neurological pathways associated with diseases like Alzheimer’s and Parkinson’s .

Development of Enantiomerically Pure Substances

4-Chlorobenzaldehyde contributes to the development of enantiomerically pure substances . This selectivity is crucial for reducing side effects and improving the efficacy of drugs .

Enhancement of Electron-Withdrawing Capability

By incorporating 4-Chlorobenzaldehyde into the molecular structure, researchers can enhance the electron-withdrawing capability of the benzene ring . This is crucial for increasing the reactivity of the molecule towards nucleophilic attack, thereby facilitating the formation of more complex structures .

Environmental Considerations

Despite its many applications, 4-Chlorobenzaldehyde is classified as toxic to aquatic life . This highlights the need for environmental protection measures when handling and using this compound .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with the target being dpre1 .

Mode of Action

It is known that 4-chlorobenzaldehyde can react with malononitrile to form 4-chlorobenzylidenylmalononitrile . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Result of Action

Safety and Hazards

properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S/c15-11-7-5-10(6-8-11)9-16-18-14-17-12-3-1-2-4-13(12)19-14/h1-9H,(H,17,18)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWULWONUYQQCB-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430074 | |

| Record name | STK638329 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole | |

CAS RN |

33119-82-3 | |

| Record name | NSC45090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK638329 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)

![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)

![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)

![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)

![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)